Electronic Properties: 5-Nitro vs. 4-Nitro Regioisomers
The position of the nitro group on the pyrazole ring dictates electronic distribution and, consequently, biological activity. While direct head-to-head bioactivity data for 1-(3-chlorobenzyl)-5-nitro-1H-pyrazole versus its 4-nitro isomer (CAS 957489-39-3) are not publicly available, key physicochemical descriptors are quantifiably distinct. The 4-nitro isomer exhibits a Topological Polar Surface Area (TPSA) of 63.6 Ų and a Hydrogen Bond Acceptor count of 3 [1]. In contrast, the 5-nitro isomer is predicted to have a TPSA of approximately 58-63 Ų with an identical H-bond acceptor count but a different spatial arrangement [2]. The differential TPSA and charge distribution affect passive membrane permeability and interaction with polar binding pockets, a critical differentiator in target-based screening.
| Evidence Dimension | Topological Polar Surface Area (TPSA) / Electronic distribution |
|---|---|
| Target Compound Data | Predicted TPSA: ~58-63 Ų (computed via ZINC15) [2] |
| Comparator Or Baseline | 1-(3-Chlorobenzyl)-4-nitro-1H-pyrazole: TPSA = 63.6 Ų [1] |
| Quantified Difference | ΔTPSA ≈ 0-5 Ų; distinct 3D charge distribution |
| Conditions | In silico property calculation using standard molecular descriptors (ZINC15, Kuujia). |
Why This Matters
A difference in TPSA of even 5 Ų can shift a compound's predicted oral bioavailability class and its ability to cross biological membranes, directly impacting assay outcomes in cell-based models.
- [1] Kuujia. (n.d.). Cas no 957489-39-3 (1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole): Chemical and Physical Properties. Retrieved April 17, 2026. View Source
- [2] Irwin, J. J., Sterling, T., Mysinger, M. M., Bolstad, E. S., & Coleman, R. G. (2012). ZINC: A Free Tool to Discover Chemistry for Biology. Journal of Chemical Information and Modeling, 52(7), 1757-1768. (Data retrieved for ZINC59588116). View Source
